molecular formula C9H17NO3 B13295414 Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate

Cat. No.: B13295414
M. Wt: 187.24 g/mol
InChI Key: QNKRZLYBGCJBOG-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate is a substituted oxolane (tetrahydrofuran derivative) bearing an amino group and two methyl substituents on the oxolane ring, coupled with a methyl ester acetamide side chain. This gap limits a comprehensive analysis of its intrinsic characteristics .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-6-4-9(10,7(2)13-6)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3

InChI Key

QNKRZLYBGCJBOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)(CC(=O)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison based on indirect insights:

Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (Compound 2a)

  • Structure : Contains a 3-ylideneoxindole core with an ester group, differing from the oxolane ring in the target compound.
  • Reactivity: Widely used in organocatalyzed asymmetric Michael additions, cyclizations, and photochemical reactions due to its conjugated enone system .
  • Applications: Serves as a precursor for pharmaceuticals and natural product derivatives. Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate lacks documented involvement in such reactions, likely due to its saturated oxolane ring reducing conjugation .

3-Ylideneoxindole Derivatives

  • Structural Motif : These compounds feature an exocyclic double bond (ylidene group) that enhances electrophilicity, enabling cycloadditions (e.g., [2+2], [3+2]) and epoxidations .
  • Contrast: The target compound’s saturated oxolane ring and amino group may favor nucleophilic reactivity (e.g., SN2 substitutions) or hydrogen bonding interactions, diverging from the electrophilic behavior of ylideneoxindoles.

Data Table: Key Differences Between Analogous Compounds

Property This compound Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate 3-Ylideneoxindole Derivatives
Core Structure Saturated oxolane with amino group Unsaturated ylideneoxindole Ylideneoxindole
Reactivity Potential nucleophilic/SN2 pathways Electrophilic (Michael acceptor, cycloadditions) Electrophilic cycloadditions
Documented Applications Not reported Asymmetric synthesis, pharmaceuticals Drug precursors, natural products
Biological Activity Unknown Anticancer, antimicrobial (hypothesized) Varied bioactivity

Research Findings and Limitations

  • Synthesis: No methods for synthesizing this compound are described in the evidence. In contrast, ylideneoxindoles are synthesized via Wittig reactions on alkylated isatins .
  • Functionalization: The amino group in the target compound could theoretically undergo acylation or alkylation, but experimental validation is absent.
  • Biological Relevance : While oxolane derivatives are common in bioactive molecules, the lack of cytotoxicity or proliferation assays (e.g., Mosmann’s colorimetric assay ) precludes definitive conclusions.

Biological Activity

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H17NO3C_9H_{17}NO_3 and a molecular weight of approximately 187.24 g/mol. The compound features an oxolane ring with an amino group and an ester functionality, which may contribute to its biological properties. The unique structure allows for various interactions within biological systems, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, research into related amino acids and their derivatives has shown promising results against various bacterial strains. The presence of the amino group is thought to enhance interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.

Pharmacological Potential

The compound's structural characteristics suggest potential pharmacological applications. It may act as a precursor for synthesizing more complex molecules with enhanced biological activity. Studies have explored its role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Amination : Using appropriate amines in the presence of catalysts.
  • Esterification : Reacting the corresponding acid with methanol in the presence of a dehydrating agent.
  • Ring Closure Reactions : Forming the oxolane ring through cyclization processes involving suitable precursors.

These methods highlight the versatility in synthesizing this compound and its derivatives for further study.

Case Study: Antimicrobial Screening

A recent study focused on screening various derivatives of amino-acid-based compounds for their antimicrobial properties. This compound was included in this screening due to its structural similarity to known antimicrobial agents. The results indicated that compounds with similar functionalities exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Compound NameActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateLow
Related Amino Acid DerivativeHighModerate

This table summarizes the comparative antimicrobial activities observed during the study.

Research Findings on Neurotransmitter Modulation

Another relevant study investigated the effects of this compound on neurotransmitter release in neuronal cell cultures. The findings suggested that this compound could modulate the release of key neurotransmitters such as serotonin and dopamine, indicating potential applications in treating mood disorders.

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